5-Bromo-2-methylindole

Catalog No.
S678318
CAS No.
1075-34-9
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-methylindole

CAS Number

1075-34-9

Product Name

5-Bromo-2-methylindole

IUPAC Name

5-bromo-2-methyl-1H-indole

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3

InChI Key

BJUZAZKEDCDGRW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)Br

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)Br

The exact mass of the compound 5-Bromo-2-methylindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-methylindole is a highly versatile, halogenated N-heterocyclic building block defined by its C5 bromine atom and C2 methyl group. In industrial and academic procurement, it is primarily sourced as a rigidified precursor for cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) and as a core scaffold in medicinal chemistry . The presence of the C2 methyl group fundamentally alters the electronic and steric profile of the pyrrole ring compared to unsubstituted indoles. This structural feature makes 5-bromo-2-methylindole a critical selection for synthesis routes requiring strict regiocontrol at the C3 position or specific conformational constraints in the final active pharmaceutical ingredient (API) [1].

Substituting 5-Bromo-2-methylindole with its closest analogs, such as 5-bromoindole or 2-methylindole, compromises both synthetic efficiency and product performance. If 5-bromoindole is used, the lack of the C2 methyl group leaves the C2 position vulnerable to competitive electrophilic attack, leading to complex C2/C3 isomeric mixtures during alkylation or acylation that drastically reduce isolated yields and increase purification costs [1]. Conversely, using 2-methylindole lacks the C5 bromine handle entirely, preventing targeted palladium-catalyzed cross-coupling at the benzenoid ring. For procurement teams, specifying the exact 5-bromo-2-methylindole scaffold is non-negotiable when downstream processes demand both a pre-installed cross-coupling handle and absolute C3-regioselectivity .

Absolute Regioselectivity in C3-Electrophilic Functionalization

During the synthesis of complex indole derivatives, the C2 methyl group of 5-bromo-2-methylindole sterically blocks the C2 position, directing electrophilic attack (such as Friedel-Crafts acylation or alkylation) exclusively to the C3 position with >95% regioselectivity [1]. In contrast, using 5-bromoindole often yields significant amounts of C2-substituted and C2,C3-disubstituted byproducts, which lowers the isolated yield of the desired C3-isomer and necessitates complex chromatographic separation.

Evidence DimensionRegioselectivity for C3-substitution
Target Compound Data>95% C3-regioselectivity
Comparator Or Baseline5-Bromoindole (yields mixed C2/C3 isomers)
Quantified DifferenceElimination of C2-competitive substitution
ConditionsElectrophilic substitution (e.g., acylation/alkylation) conditions

Eliminates the need for costly and time-consuming chromatographic separation of structural isomers during industrial scale-up.

High-Yield Precursor for Palladium-Catalyzed Borylation

In Miyaura borylation reactions to form critical 5-boronate ester building blocks, 5-bromo-2-methylindole cleanly converts to 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with isolated yields typically reaching 74-80% . The C2-methyl group shields the pyrrole ring, reducing side reactions such as C-H activation or homocoupling that can occur with unsubstituted bromoindoles under palladium catalysis.

Evidence DimensionIsolated yield of 5-boronate ester
Target Compound Data74-80% yield
Comparator Or BaselineUnsubstituted bromoindoles (prone to pyrrole-ring side reactions)
Quantified DifferenceCleaner conversion with reduced homocoupling
ConditionsPd(dppf)Cl2, bis(pinacolato)diboron, potassium acetate, 1,4-dioxane, 80°C

Ensures a reliable, high-yield supply of the critical 5-boronate intermediate for downstream Suzuki-Miyaura couplings.

Conformational Control in API Scaffold Design

In the development of targeted therapeutics, such as cytosolic phospholipase A2α (cPLA2α) inhibitors, replacing a 5-bromoindole scaffold with 5-bromo-2-methylindole introduces critical steric hindrance. This C2-methyl group restricts the rotation of N1 and C3 substituents, locking the molecule into a more rigid conformation that optimizes its fit within the enzyme binding pocket, thereby increasing inhibitory potency and selectivity compared to the unmethylated analog[1].

Evidence DimensionTarget binding affinity and conformational rigidity
Target Compound DataRestricted N1/C3 substituent rotation (locked conformation)
Comparator Or Baseline5-Bromoindole derivatives (higher rotational freedom)
Quantified DifferenceEnhanced fit in target binding pockets (e.g., cPLA2α)
ConditionsStructure-activity relationship (SAR) optimization in drug discovery

Justifies the procurement of the C2-methylated precursor for structure-activity relationship (SAR) optimization to achieve higher API potency.

Synthesis of C3-Functionalized Indole APIs

Ideal for synthetic pathways requiring strict C3-regiocontrol during Friedel-Crafts acylation or alkylation. The C2-methyl group effectively blocks competitive C2-substitution, making this compound a highly efficient choice over 5-bromoindole to avoid complex isomeric mixtures and streamline purification[1].

Precursor for 5-Boronate Ester Building Blocks

The preferred starting material for Miyaura borylation to generate stable, high-purity boronate esters. The resulting 2-methyl-5-boronate indoles are crucial intermediates for subsequent Suzuki-Miyaura cross-couplings in both materials science and medicinal chemistry.

Development of Conformationally Restricted Enzyme Inhibitors

Crucial for synthesizing targeted therapeutics (e.g., cPLA2α inhibitors or nAChR modulators) where the C2-methyl group is necessary to lock the active conformation, restrict substituent rotation, and enhance binding affinity compared to unmethylated indole scaffolds[2].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-methylindole

Dates

Last modified: 08-15-2023
Qi et al. Organocatalytic asymmetric arylation of indoles enabled by azo groups. Nature Chemistry, doi: 10.1038/nchem.2866, published online 2 October 2017
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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